molecular formula C12H19N3O3S2 B2825684 Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-69-0

Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2825684
CAS No.: 392317-69-0
M. Wt: 317.42
InChI Key: ULXHSXVEHNIENZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is an intricate and versatile compound. Its molecular structure features a thiadiazole ring fused with a thiol-ester and an ethyl group, suggesting significant reactivity and a broad scope of applications. This compound is of particular interest in various fields due to its unique chemical properties and potential utility in diverse scientific applications.

Preparation Methods

Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be synthesized through several chemical pathways:

  • Synthetic Routes

    • Method 1: : Condensation of 2-ethylbutanamide with 2-mercaptoacetic acid in the presence of a dehydrating agent to form an intermediate, which is then cyclized with thionyl chloride to produce the thiadiazole ring. The resulting thiadiazole intermediate is subsequently esterified using ethanol and a suitable esterification catalyst.

    • Method 2: : Direct synthesis via a one-pot reaction involving 2-ethylbutanamide, carbon disulfide, and ethyl chloroacetate in an alkaline medium, leading to the formation of the desired compound.

  • Reaction Conditions

    • Typical reaction conditions include anhydrous solvents, controlled temperatures (ranging from 0°C to 80°C), and inert atmospheres to prevent unwanted side reactions.

  • Industrial Production Methods

    • Industrial production typically employs large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, reflecting its rich reactivity:

  • Types of Reactions

    • Oxidation: : The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.

    • Reduction: : The ester moiety can be reduced to an alcohol or further reduced to a primary thiol.

    • Substitution: : The thiadiazole ring can participate in nucleophilic aromatic substitution reactions.

  • Common Reagents and Conditions

    • Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.

    • Reduction: Lithium aluminum hydride, sodium borohydride.

    • Substitution: Alkyl halides, nitrating agents under mild acidic or basic conditions.

  • Major Products

    • Oxidation: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)sulfinyl)acetate or its sulfonyl analog.

    • Reduction: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)ethanol.

    • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate has numerous applications in scientific research:

  • Chemistry

    • Utilized as a precursor in the synthesis of more complex molecules due to its reactive ester and thiadiazole functionalities.

    • Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.

  • Biology

    • Studied for its potential bioactivity, including antimicrobial and antifungal properties.

    • Investigated for its potential as an enzyme inhibitor.

  • Medicine

    • Explored as a possible candidate in the design of new pharmaceutical compounds, particularly in drug discovery and development.

  • Industry

    • Employed in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects depends on its specific application:

  • Molecular Targets

    • Enzymes involved in metabolic pathways or microbial cell wall synthesis.

    • Receptors or ion channels in biological systems.

  • Pathways Involved

    • Inhibition of enzyme activity through competitive or non-competitive binding.

    • Disruption of microbial cell walls leading to cell lysis.

Comparison with Similar Compounds

When compared with other similar compounds, ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrates unique characteristics:

  • Similar Compounds

    • Ethyl 2-((5-(2-butylamido)-1,3,4-thiadiazol-2-yl)thio)acetate.

    • Ethyl 2-((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)acetate.

  • Uniqueness

    • The presence of a 2-ethylbutanamido group provides distinct steric and electronic properties, influencing reactivity and biological activity.

    • Its synthesis pathways offer more efficient and selective production methods, enhancing its appeal for industrial and research applications.

This compound’s wide array of potential uses and unique chemical properties make it a valuable subject for ongoing research and development. Intrigued? What should we dive deeper into?

Properties

IUPAC Name

ethyl 2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-4-8(5-2)10(17)13-11-14-15-12(20-11)19-7-9(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXHSXVEHNIENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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